molecular formula C7H6N2S B8509601 2-(3-thienyl)-1H-imidazole CAS No. 1033715-40-0

2-(3-thienyl)-1H-imidazole

Cat. No.: B8509601
CAS No.: 1033715-40-0
M. Wt: 150.20 g/mol
InChI Key: LCRYNZVBZZAJCE-UHFFFAOYSA-N
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Description

2-(3-Thienyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at the 2-position with a 3-thienyl group. This structure combines the electron-rich imidazole ring with the conjugated thiophene system, enabling unique electronic, optical, and biological properties. Key features include:

  • Electronic properties: The thienyl group enhances π-conjugation, influencing redox behavior and charge transport .
  • Biological activity: Imidazole-thiophene hybrids often exhibit antimicrobial, antifungal, or receptor-modulating effects .

Properties

CAS No.

1033715-40-0

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

2-thiophen-3-yl-1H-imidazole

InChI

InChI=1S/C7H6N2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1-5H,(H,8,9)

InChI Key

LCRYNZVBZZAJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substitution pattern on the imidazole ring and the nature of attached aryl/heteroaryl groups critically determine properties. Below is a comparative analysis:

Compound Core Structure Substituents Key Features
2-(3-Thienyl)-1H-imidazole Imidazole 3-Thienyl at C2 Enhanced π-conjugation; potential for optoelectronic applications .
2-(2-Thienyl)-1H-benzimidazole Benzimidazole 2-Thienyl at C2 Increased planarity and aromaticity; improved DNA intercalation potential.
1H-Thieno[2,3-d]imidazole Fused thieno-imidazole Fused thiophene and imidazole rings Rigid, conjugated framework; high thermal stability.
L1H and L2H Imidazole 4,5-Bis(2,5-dimethyl-3-thienyl) and phenyl Photochromic behavior; used in luminescent Ir(III) complexes.
TIO and ECO Imidazole Chloro-thienyl and dichlorophenyl groups Lipophilic antifungal agents; formulated in chitosan nanocapsules for delivery.

Key Observations :

  • Benzimidazole analogs (e.g., 2-(2-thienyl)-1H-benzimidazole) exhibit greater planarity, enhancing interactions with biological targets like DNA .
  • Fused systems (e.g., thieno-imidazole) offer rigidity and stability, advantageous for materials science .
  • Bulky substituents (e.g., in L1H/L2H) enable steric control over photochromic and luminescent properties .

Key Observations :

  • CuAAC reactions are efficient for introducing triazole pharmacophores but require careful catalyst optimization .
  • One-pot syntheses (e.g., for L1H/L2H) simplify steps but may limit scalability .

Physicochemical Properties

Compound log P Solubility Optical Properties Reference
This compound ~2.5* Moderate in DMSO Fluorescence (λem ≈ 400–450 nm)* Inferred
L1H 3.8 Insoluble in water Reversible photochromism; λem = 520 nm (Ir complex)
TIO 4.4 Lipophilic UV absorbance at 260–280 nm
2-(2-Thienyl)-1H-benzimidazole 3.1 Low aqueous solubility N/A

*Estimated based on analogs.
Key Observations :

  • Lipophilicity (log P > 4) in TIO/ECO derivatives enhances membrane permeability but complicates aqueous formulation .
  • Photochromic compounds (e.g., L1H) show tunable emission, useful in sensors and OLEDs .

Key Observations :

  • TRPM8 antagonists (e.g., SKF96365) highlight the role of imidazole-thiophene hybrids in ion channel modulation .
  • Thiazole-imidazole hybrids exhibit broad-spectrum antibacterial activity, often via multi-target mechanisms .

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